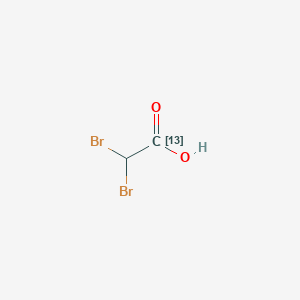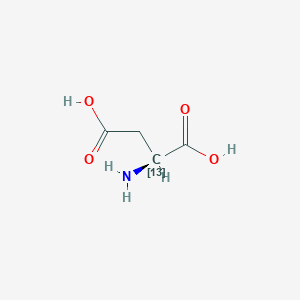![molecular formula C12H20ClP B12058763 5H-Benzo[b]phosphindole, 5-chloro- CAS No. 33300-85-5](/img/structure/B12058763.png)
5H-Benzo[b]phosphindole, 5-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzo[b]phosphindole, 5-chloro- is an organic compound that belongs to the class of phosphindoles These compounds are characterized by the presence of a phosphorus atom within a fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[b]phosphindole, 5-chloro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a chloro-substituted benzene ring is reacted with a phosphine reagent in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of 5H-Benzo[b]phosphindole, 5-chloro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Benzo[b]phosphindole, 5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5H-Benzo[b]phosphindole, 5-chloro-, 5-oxide.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphindoles .
Wissenschaftliche Forschungsanwendungen
5H-Benzo[b]phosphindole, 5-chloro- has several scientific research applications:
Wirkmechanismus
The mechanism by which 5H-Benzo[b]phosphindole, 5-chloro- exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the chloro substituent can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-5H-benzo[b]phosphindole: This compound is similar in structure but lacks the chloro substituent, which can affect its reactivity and applications.
5H-Benzo[b]phosphindole, 5-oxide: The oxidized form of the compound, which has different chemical properties and applications.
Uniqueness
5H-Benzo[b]phosphindole, 5-chloro- is unique due to the presence of the chloro substituent, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
33300-85-5 |
|---|---|
Molekularformel |
C12H20ClP |
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
5-chloro-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole |
InChI |
InChI=1S/C12H20ClP/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-12H,1-8H2 |
InChI-Schlüssel |
UYVKXEOKJUEPRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3CCCCC3P2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)


![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)


